molecular formula C18H29NO3S B2953069 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide CAS No. 496014-10-9

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide

Cat. No.: B2953069
CAS No.: 496014-10-9
M. Wt: 339.49
InChI Key: WIUGADKHDURATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C18H29NO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted sulfonamides.

Scientific Research Applications

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-ethylbenzenesulfonamide: Lacks the butoxy group.

    4-methoxy-N-cyclohexyl-N-ethylbenzenesulfonamide: Contains a methoxy group instead of a butoxy group.

    N-cyclohexyl-N-ethyl-p-toluenesulfonamide: Contains a toluene group instead of a benzene ring.

Uniqueness

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The combination of the butoxy group with the sulfonamide structure may enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-3-5-15-22-17-11-13-18(14-12-17)23(20,21)19(4-2)16-9-7-6-8-10-16/h11-14,16H,3-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUGADKHDURATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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